N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-6-9(15-16(7)2)11(17)14-12-13-8-4-3-5-10(8)18-12/h6H,3-5H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABIQSWHLCNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Cyclization: The intermediate formed is then cyclized to form the 5,6-dihydro-4H-cyclopenta[d]thiazole structure.
Pyrazole Formation: The pyrazole ring is introduced by reacting the thiazole intermediate with a suitable hydrazine derivative.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate carboxylic acid derivative and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- 2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethylamine dihydrochloride hydrate
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C12H14N4OS
- Molecular Weight : 258.34 g/mol
- LogP : 3.4618
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
Chemical Structure Depiction
| Property | Value |
|---|---|
| InChI Key | HHKMNGUADPYMDO-UHFFFAOYSA-N |
| Polar Surface Area | 71.074 Ų |
| SMILES | CN(C)C(=O)N1CC2=C(S1)C(=CN2)C=C1CC=C1 |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways associated with pain and inflammation.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, studies indicate that similar compounds can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Antimicrobial Activity
The compound has shown promise against various bacterial strains. A study highlighted that pyrazole derivatives could effectively inhibit the growth of E. coli and S. aureus, suggesting potential as antimicrobial agents .
Neuroprotective Properties
Recent investigations have suggested that pyrazole compounds can inhibit neuronal nitric oxide synthase (nNOS), indicating potential neuroprotective effects. This inhibition is crucial for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases .
Study on Anti-inflammatory Effects
A study by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity. The results showed that certain compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard treatments like dexamethasone .
Antimicrobial Activity Assessment
Burguete et al. reported the synthesis of novel pyrazole derivatives and tested their antimicrobial activity against several strains, including Klebsiella pneumoniae. One compound demonstrated significant antibacterial activity comparable to standard antibiotics .
Neuroprotective Mechanism Investigation
In a study focusing on nNOS inhibitors, researchers designed new pyrazole derivatives that selectively inhibited nNOS over inducible nitric oxide synthase (iNOS). Compound 3r was identified as particularly potent due to its electron-donating substituents enhancing selectivity .
Q & A
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% TFA).
- NMR : ¹³C NMR confirms absence of regioisomers; compare with reference data in .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios must align with theoretical values (±0.4%) .
How can reaction mechanisms be elucidated for novel derivatives?
Advanced Research Question
- Kinetic isotope effects (KIE) : Deuterium labeling (e.g., D₂O solvent) identifies rate-determining steps.
- In situ FTIR : Tracks intermediate formation (e.g., acyl azides in ).
- Computational modeling : IRC (Intrinsic Reaction Coordinate) analysis maps transition states () .
What are the best practices for handling discrepancies in biological assay data?
Advanced Research Question
- Dose-response validation : Repeat assays with independent batches (n ≥ 3) to rule out batch variability.
- Counter-screening : Test against off-targets (e.g., CYP450 enzymes) to confirm selectivity.
- Meta-analysis : Cross-reference with public databases (e.g., PubChem BioAssay) to identify trends .
How does the compound’s solubility profile impact formulation studies?
Basic Research Question
- Solubility screening : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility ().
- Salt formation : Hydrochloride salts improve bioavailability for poorly soluble analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
